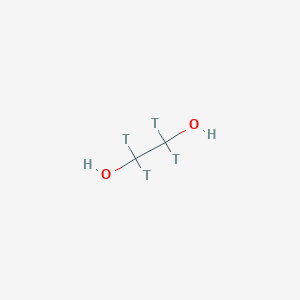
1,1,2,2-Tetratritioethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetratritioethane-1,2-diol is a chemical compound characterized by the presence of tritium atoms
Preparation Methods
The synthesis of 1,1,2,2-Tetratritioethane-1,2-diol typically involves the tritiation of ethane derivatives. One common method includes the reaction of ethane-1,2-diol with tritium gas under specific conditions to replace hydrogen atoms with tritium. Industrial production methods may involve the use of specialized reactors and controlled environments to ensure the safe handling of tritium.
Chemical Reactions Analysis
1,1,2,2-Tetratritioethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to simpler tritiated compounds.
Substitution: It can undergo substitution reactions where tritium atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2-Tetratritioethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, it helps in tracking metabolic processes and understanding the behavior of tritiated compounds in living organisms.
Medicine: It is used in radiolabeling for diagnostic imaging and therapeutic purposes.
Industry: The compound finds applications in the development of new materials and in the study of environmental processes involving tritium.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetratritioethane-1,2-diol involves its interaction with molecular targets through tritium atoms. These interactions can lead to the formation of tritiated products, which are then analyzed to understand the pathways and effects of the compound. The molecular targets and pathways involved vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
1,1,2,2-Tetratritioethane-1,2-diol can be compared with other similar compounds such as:
1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent and its toxic properties.
1,1,2,2-Tetraphenylethane-1,2-diol: Used in polymerization and as a precursor in various chemical reactions.
Ethane-1,2-dithiol: Commonly used in organic synthesis and as a ligand for metal ions. The uniqueness of this compound lies in its tritium content, which provides distinct advantages in radiolabeling and tracing studies.
Properties
Molecular Formula |
C2H6O2 |
|---|---|
Molecular Weight |
70.10 g/mol |
IUPAC Name |
1,1,2,2-tetratritioethane-1,2-diol |
InChI |
InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1T2,2T2 |
InChI Key |
LYCAIKOWRPUZTN-WQUPFYEISA-N |
Isomeric SMILES |
[3H]C([3H])(C([3H])([3H])O)O |
Canonical SMILES |
C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



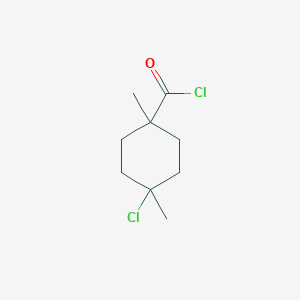


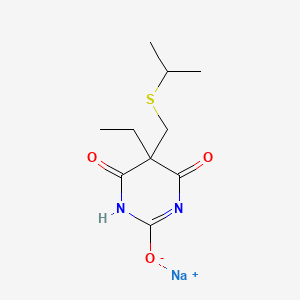
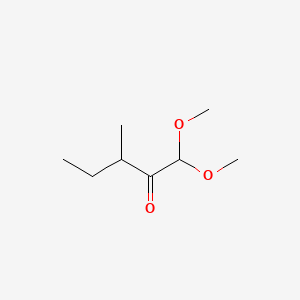
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)
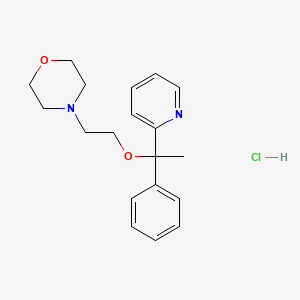
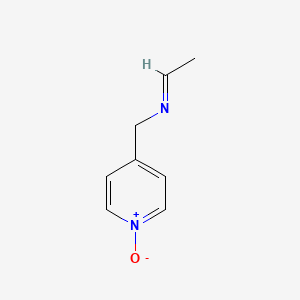
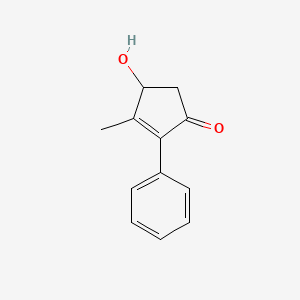
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
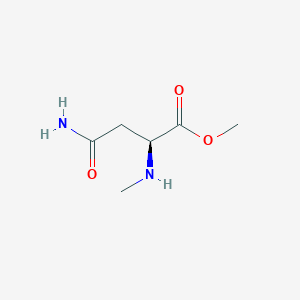
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
